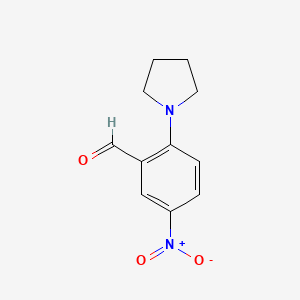

5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde

Description

BenchChem offers high-quality 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-nitro-2-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-8-9-7-10(13(15)16)3-4-11(9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYPVHLPBAAKIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383472 | |

| Record name | 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30742-59-7 | |

| Record name | 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde, a key organic intermediate. Its unique molecular architecture, featuring an aldehyde, a nitro group, and a pyrrolidine moiety, makes it a valuable building block in the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science. This document will delve into its chemical properties, a detailed synthetic protocol, its reactivity, and potential applications, all grounded in established scientific principles.

Core Compound Identity and Properties

5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is a substituted aromatic aldehyde. The electron-withdrawing nature of the nitro group and the aldehyde function, combined with the electron-donating character of the pyrrolidine ring, creates a molecule with distinct electronic properties that govern its reactivity.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 30742-59-7 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [1] |

| Molecular Weight | 220.23 g/mol | [1] |

| Purity | Typically ≥95% | [1] |

| MDL Number | MFCD00455053 | [1] |

Synthesis Protocol: A Mechanistic Approach

The synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored due to the presence of the strongly electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack. The general principle involves the displacement of a suitable leaving group, typically a halogen, from the 2-position of a 5-nitrobenzaldehyde derivative by pyrrolidine.

Proposed Synthetic Pathway

A plausible and efficient route starts from 2-fluoro-5-nitrobenzaldehyde. The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions.

Sources

5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde molecular weight

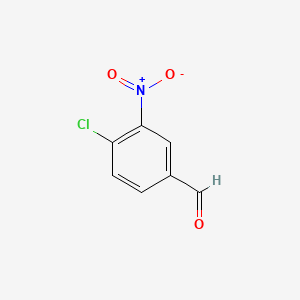

An In-depth Technical Guide to 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde and its Analogue, 5-Nitro-2-(piperidin-1-yl)benzaldehyde

Foreword by the Senior Application Scientist

In the landscape of medicinal chemistry and materials science, substituted nitroaromatic compounds serve as pivotal building blocks. Their unique electronic properties, conferred by the strongly electron-withdrawing nitro group, render them versatile intermediates for a myriad of synthetic transformations. This guide focuses on the chemical characteristics, synthesis, and potential applications of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde.

Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this whitepaper will also draw upon data from its close structural analogue, 5-Nitro-2-(piperidin-1-yl)benzaldehyde , to provide a comprehensive and practical resource. The piperidine analogue, with a six-membered heterocyclic ring instead of a five-membered one, shares fundamental chemical properties that allow for relevant and instructive comparisons. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this class of molecules.

Molecular Profile and Physicochemical Properties

The core structure of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde consists of a benzaldehyde scaffold functionalized with a nitro group at the C5 position and a pyrrolidine ring at the C2 position. The powerful electron-withdrawing nature of the nitro group, para to the amine, and the electron-donating character of the pyrrolidinyl group, ortho to the aldehyde, create a "push-pull" electronic system. This arrangement significantly influences the molecule's reactivity, spectroscopic properties, and potential as a synthetic intermediate.

Below is a comparative table of the key physicochemical properties for both the target compound (calculated) and its well-documented piperidine analogue.

| Property | 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde | 5-Nitro-2-(piperidin-1-yl)benzaldehyde |

| Molecular Formula | C₁₁H₁₂N₂O₃ | C₁₂H₁₄N₂O₃[1][2] |

| Molecular Weight | 220.23 g/mol | 234.25 g/mol [1][2] |

| Physical Form | Not specified (predicted solid) | Solid[1][2] |

| InChI Key | (Not available) | WPONLEWKUHGAEI-UHFFFAOYSA-N[1][2] |

| SMILES String | O=C(C1=CC(=O)=CC=C1N2CCCC2)[H] | O=C(C1=CC(=O)=CC=C1N2CCCCC2)[H][1][2] |

Structural Visualization

The structural differences and similarities between the target molecule and its piperidine analogue are illustrated below.

Figure 1: Chemical structures of the target molecule and its piperidine analogue.

Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most logical and industrially scalable approach for synthesizing this class of compounds is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly effective due to the presence of the nitro group, which activates the benzene ring towards nucleophilic attack.

Causality of Experimental Design

The core of the SNAr mechanism relies on two key features:

-

Activating Group: A strongly electron-withdrawing group (like -NO₂) positioned ortho or para to the leaving group is essential. This group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.

-

Leaving Group: A good leaving group, typically a halide (F, Cl), is required at the position of substitution. Fluorine is often the best leaving group in SNAr reactions because its high electronegativity makes the attached carbon highly electrophilic, facilitating the initial nucleophilic attack, which is the rate-determining step.

The proposed synthesis involves the reaction of 2-fluoro-5-nitrobenzaldehyde with pyrrolidine. The amine acts as the nucleophile, displacing the fluoride ion.

Proposed Experimental Protocol

Materials:

-

2-Fluoro-5-nitrobenzaldehyde

-

Pyrrolidine

-

Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) as a base

-

Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) as the solvent

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-5-nitrobenzaldehyde (1.0 eq).

-

Solvent Addition: Add a suitable polar aprotic solvent, such as DMSO or ACN, to dissolve the starting material.

-

Base Addition: Add a mild base such as potassium carbonate (1.5 eq) to the mixture. The base will neutralize the H-F formed during the reaction, driving the equilibrium towards the product.

-

Nucleophile Addition: Slowly add pyrrolidine (1.1 eq) to the stirring solution at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The product should precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde.

Workflow Visualization

Figure 2: Proposed workflow for the synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is not available, the hazard profile can be inferred from related structures like 2-nitrobenzaldehyde and the piperidine analogue.[1][2][3]

-

Hazard Statements: Likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Many nitroaromatic compounds are also combustible solids.

-

Precautionary Statements:

-

P261 & P271: Avoid breathing dust and use only in a well-ventilated area.[3]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3][4]

-

P301 + P312: IF SWALLOWED, call a POISON CENTER or doctor if you feel unwell.[3]

-

P305 + P351 + P338: IF IN EYES, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

Handling:

-

Handle in accordance with good industrial hygiene and safety practices.[4]

-

Keep away from open flames, hot surfaces, and sources of ignition.[4]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

Applications in Research and Development

The title compound is a valuable intermediate with potential applications stemming from its distinct functional groups.

-

Pharmaceutical Synthesis: The nitro group can be readily reduced to an amine, a key functional group in many bioactive molecules. This amine can then be further derivatized to build complex molecular scaffolds. The benzaldehyde moiety allows for reductive amination and condensation reactions, such as the Knoevenagel and Perkin reactions, to form carbon-carbon bonds.[6]

-

Dye and Pigment Industry: Nitroaromatic compounds are often used as precursors in the synthesis of dyes and pigments.[6]

-

Materials Science: The "push-pull" electronic nature of this molecule makes it a candidate for research into nonlinear optical (NLO) materials.[7]

-

Prodrug Development: Nitroaromatic compounds can be used in prodrug design, where the nitro group is enzymatically reduced under hypoxic conditions (found in solid tumors) to release a cytotoxic agent.[8]

Conclusion

5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde represents a versatile chemical building block with significant potential for applications in medicinal chemistry, materials science, and organic synthesis. Its preparation via Nucleophilic Aromatic Substitution is a robust and efficient method. By understanding its properties, synthesis, and handling requirements—supplemented by data from close structural analogues—researchers can effectively and safely utilize this compound to advance their scientific objectives.

References

-

PubChem. 5-Nitro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde. Available from: [Link]

- Generic Chemical Supplier. Safety Data Sheet. (Note: This is a placeholder for a general SDS source, specific link unavailable).

-

Sigma-Aldrich. Benzaldehyde Product Page. Available from: [Link]

-

Kadillac Chemicals Pvt. Ltd. Material Safety Data Sheet Benzaldehyde. Available from: [Link]

-

PubChem. 5-Hydroxy-2-nitrobenzaldehyde. Available from: [Link]

-

NIST. Benzaldehyde, 2-hydroxy-5-nitro-. Available from: [Link]

-

UCL Discovery. Stereoselective synthesis of pyrrolidinones via nitro-Mannich reaction. Available from: [Link]

-

Organic Syntheses. p-NITROBENZALDEHYDE. Available from: [Link]

-

PubMed. Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954. Available from: [Link]

-

LookChem. Cas 23145-18-8, 5-nitro-1-benzofuran-2-carbaldehyde. Available from: [Link]

- Google Patents. Preparation method of p-nitrobenzaldehyde.

-

ResearchGate. Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Available from: [Link]

-

Semantic Scholar. 5-Nitro-2-(piperidin-1-yl)benzaldehyde. Available from: [Link]

Sources

- 1. 5-Nitro-2-(piperidin-1-yl)benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 2. 5-Nitro-2-(piperidin-1-yl)benzaldehyde | Sigma-Aldrich [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.be [fishersci.be]

- 5. dept.harpercollege.edu [dept.harpercollege.edu]

- 6. sarchemlabs.com [sarchemlabs.com]

- 7. CN105348107A - Preparation method of p-nitrobenzaldehyde - Google Patents [patents.google.com]

- 8. Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Technical Guide to 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is an aromatic organic compound that has garnered significant interest as a versatile building block in synthetic and medicinal chemistry. Its structure, featuring a nitro group, a benzaldehyde moiety, and a pyrrolidine ring, presents a unique combination of electronic and steric properties. The electron-withdrawing nature of the nitro and aldehyde groups, coupled with the electron-donating pyrrolidine substituent, creates a chemically reactive and functionally diverse scaffold.

This guide provides an in-depth analysis of this compound, from its fundamental molecular characteristics and synthesis to its applications as a key intermediate in the development of novel chemical entities. For the drug development professional, understanding the nuances of this molecule is critical for leveraging its potential in creating next-generation therapeutics. The pyrrolidinone core, often derived from such precursors, is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1]

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development.

Chemical Structure

The core of the molecule is a benzene ring substituted with three key functional groups:

-

An aldehyde group (-CHO) at position 1.

-

A pyrrolidin-1-yl group at position 2.

-

A nitro group (-NO2) at position 5.

This specific arrangement dictates the molecule's reactivity, particularly in nucleophilic aromatic substitution and condensation reactions.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures. [2] Materials:

-

2-Fluoro-5-nitrobenzaldehyde (1 equivalent)

-

Pyrrolidine (1.5 equivalents)

-

Sodium Bicarbonate (NaHCO₃) (1.5 equivalents)

-

Ethanol (as solvent)

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel for chromatography

Procedure:

-

Reaction Setup: To a solution of 2-fluoro-5-nitrobenzaldehyde (e.g., 8 g, 42 mmol) in ethanol, add pyrrolidine (e.g., 5.46 g, 66 mmol) and sodium bicarbonate (e.g., 5.54 g, 66 mmol).

-

Reaction Execution: The mixture is refluxed for approximately 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Causality Note: The use of a base like NaHCO₃ is crucial to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion. Ethanol serves as a suitable polar protic solvent for this SₙAr reaction.

-

-

Workup: After cooling to room temperature, the reaction mixture is poured into dichloromethane. This organic phase is then washed twice with water to remove inorganic salts and residual ethanol.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The residue is purified by flash chromatography on a silica gel column. The specific eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

-

Self-Validation: The purity of the collected fractions should be confirmed by TLC before combining and evaporating the solvent. A successful synthesis yields the title compound as an orange solid with a yield often exceeding 70%. [2]

-

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aldehyde proton (around 9.8-10.0 ppm), the aromatic protons, and the protons of the pyrrolidine ring.

-

¹³C NMR Spectroscopy: The carbon spectrum will display signals for the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons, and the carbons of the pyrrolidine ring.

-

Infrared (IR) Spectroscopy: Key vibrational bands will be observed for the C=O stretch of the aldehyde (approx. 1700 cm⁻¹), the N-O stretches of the nitro group (approx. 1512 and 1366 cm⁻¹), and C-H stretches. [3]* Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight (220.23 m/z).

Applications in Research and Drug Development

The true value of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde lies in its utility as a precursor for more complex molecules with significant biological activity.

Synthesis of Bioactive Scaffolds

The aldehyde group is a versatile handle for various chemical transformations, including:

-

Reductive Amination: To introduce new amine-containing side chains.

-

Wittig Reactions: To form alkenes and extend the carbon skeleton.

-

Condensation Reactions: To form imines, hydrazones, and other derivatives.

The nitro group is also a key functional group. It can be readily reduced to an amine, which can then be used for amide bond formation or other derivatizations. This nitro-to-amine transformation is a common strategy in medicinal chemistry to introduce a point of diversity in a molecule. The presence of the nitro group itself can contribute to biological activity, as seen in many antimicrobial and anticancer agents. [4]

Precursor to DNA Cross-linking Agents

Research has shown that related structures, such as 5-(aziridin-1-yl)-2-nitrobenzamide derivatives, can act as prodrugs for DNA cross-linking agents. [5]The bio-reduction of a nitro group to a hydroxylamine is a key activation step. This suggests that 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde could serve as a foundational scaffold for developing novel bioreductive anticancer drugs.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount.

-

Hazard Classification: This compound may cause skin and eye irritation. It is harmful if swallowed. [6]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. [6]* Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. Keep away from heat and ignition sources.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [7]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [7]

Conclusion

5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is more than a simple organic compound; it is a strategic starting material for chemical and pharmaceutical innovation. Its well-defined synthesis, versatile functional groups, and proven utility as a precursor to bioactive molecules make it an invaluable tool for researchers. A comprehensive understanding of its properties, synthesis, and potential applications, as outlined in this guide, empowers scientists to fully exploit its capabilities in the pursuit of new discoveries.

References

-

PubChem. 5-Nitro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

N'Gouan, A. J., et al. (2015). 5-Nitro-2-(piperidin-1-yl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 71(Pt 5), o288. Available from: [Link]

-

Horsfall, L. (2010). Stereoselective synthesis of pyrrolidinones via nitro-Mannich reaction. UCL Discovery. Available from: [Link]

-

N'gouan, A. J., et al. (2017). Crystal structure of 5-nitro-2-(pyrrolidin-1-yl)benzaldehyde, C11H12N2O3. Zeitschrift für Kristallographie - New Crystal Structures, 232(3), 463-464. Available from: [Link]

-

NIST. Benzaldehyde, 2-nitro-. NIST Chemistry WebBook. Available from: [Link]

-

Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available from: [Link]

-

CAS Common Chemistry. 4-(1-Pyrrolidinyl)benzaldehyde. American Chemical Society. Available from: [Link]

-

Organic Syntheses. p-NITROBENZALDEHYDE. Available from: [Link]

-

Singh, R. D. (2000). Overtone spectroscopy of some benzaldehyde derivatives. Pramana - Journal of Physics, 54(3), 437-446. Available from: [Link]

-

Hejmadi, M. V., et al. (1995). Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954. Biochemical Pharmacology, 50(7), 955-961. Available from: [Link]

- Google Patents. (2016). Preparation method of p-nitrobenzaldehyde. CN105348107A.

-

ResearchGate. (2020). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Available from: [Link]

-

Rivera, G., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. Available from: [Link]

-

OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification, synthesis and properties of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a novel DNA crosslinking agent derived from CB1954 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde for Researchers and Drug Development Professionals

Introduction

5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is a substituted aromatic aldehyde that has garnered attention in various chemical research fields. Its structure, featuring a nitro group, a pyrrolidine moiety, and an aldehyde functional group on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the electron-donating effect of the pyrrolidinyl group create a unique electronic environment within the molecule, influencing its reactivity and potential applications. This guide aims to provide a detailed technical overview of its physical properties, synthesis, and spectral characteristics to support its use in laboratory and industrial settings.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in any scientific endeavor. The following section details the known physical and chemical characteristics of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde.

Molecular Structure and Properties

The molecular structure of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is key to its chemical behavior. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring creates a push-pull system, which can influence its reactivity in various chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₃ | |

| Molecular Weight | 220.23 g/mol | Calculated |

| Melting Point | Not explicitly reported. A related compound, 5-Nitro-2-(piperidin-1-yl)benzaldehyde, has a melting point of 115 °C (388 K). | |

| Boiling Point | Not reported. | |

| Solubility | Not explicitly reported. Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | |

| Appearance | Yellowish solid (based on related compounds). |

Synthesis and Purification

The synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is typically achieved through a nucleophilic aromatic substitution reaction. A detailed experimental protocol is provided below, based on established synthetic methods.

Synthetic Pathway

The primary synthetic route involves the reaction of a suitable starting material, such as 2-fluoro-5-nitrobenzaldehyde, with pyrrolidine. The fluorine atom acts as a good leaving group, and the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the secondary amine.

Caption: Synthetic pathway for 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde.

Experimental Protocol

This protocol is a representative procedure for the synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde.

Materials:

-

2-Fluoro-5-nitrobenzaldehyde

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-fluoro-5-nitrobenzaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde. A reported yield for a similar synthesis is 72.31%.[1]

Spectral Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. The following sections provide an overview of the expected spectral data for 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde based on the analysis of related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, and the protons of the pyrrolidine ring.

-

Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton ortho to the aldehyde group will likely appear as a doublet, the proton ortho to the nitro group as a doublet of doublets, and the proton between the nitro and pyrrolidinyl groups as a doublet.

-

Aldehyde Proton: A singlet in the downfield region (typically δ 9.5-10.5 ppm).[2]

-

Pyrrolidine Protons: Two multiplets in the aliphatic region (typically δ 1.8-3.5 ppm) corresponding to the two sets of methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

-

Carbonyl Carbon: A signal in the highly downfield region (typically δ 185-200 ppm).[3]

-

Aromatic Carbons: Six signals in the aromatic region (typically δ 110-160 ppm). The chemical shifts will be influenced by the attached substituents.

-

Pyrrolidine Carbons: Two signals in the aliphatic region (typically δ 25-55 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O Stretch (Aldehyde): A strong absorption band in the region of 1680-1710 cm⁻¹.[4]

-

N-O Stretch (Nitro group): Two strong absorption bands, one asymmetric stretch around 1500-1560 cm⁻¹ and one symmetric stretch around 1335-1385 cm⁻¹.

-

C-N Stretch (Aromatic amine): An absorption band in the region of 1250-1360 cm⁻¹.

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 220.23).

-

Fragmentation: Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (M-29) or a hydrogen atom (M-1). The nitro group may also lead to characteristic fragmentation pathways.

Applications in Research and Development

5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde serves as a valuable intermediate in the synthesis of various target molecules in drug discovery and materials science. The presence of the nitro group allows for further chemical modifications, such as reduction to an amino group, which can then be used for the construction of more complex heterocyclic systems. The aldehyde functionality is a versatile handle for reactions such as Wittig reactions, reductive aminations, and the formation of imines and oximes.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde. It is advisable to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide provides a comprehensive overview of the physical properties, synthesis, and spectral characteristics of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this versatile chemical compound. A thorough understanding of its properties is crucial for its effective application in the synthesis of novel molecules with potential applications in various scientific disciplines.

References

-

N'gouan, A. J., Mansilla-Koblavi, F., Timotou, A., Adjou, A., & Tenon, J. A. (2017). Crystal structure of 5-nitro-2-(pyrrolidin-1-yl)benzaldehyde, C11H12N2O3. Zeitschrift für Kristallographie - New Crystal Structures, 232(3), 463-464. [Link]

-

N'Gouan, A. J., et al. (2009). 5-Nitro-2-(piperidin-1-yl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2880. [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

-

Praveen Rajkumar, N. Buvaneswari, Z. Abdul Vaheith, & R. Dayanandhan. (2021). FT-IR Spectrum of Benzaldehyde. In KINETIC ANALYSIS OF OXIDATION OF α-HYDROXY ACIDS BY CARO'S ACID IN MICELLAR MEDIUM. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde, a key organic intermediate with significant potential in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis, physicochemical properties, and explores its emerging role in the development of novel therapeutic agents.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is fundamental for scientific discourse and reproducibility. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde[1]

Synonyms: While no widely recognized common synonyms exist, systematic variations in nomenclature may be encountered in literature and chemical databases.

CAS Number: 30742-59-7

Molecular Formula: C₁₁H₁₂N₂O₃[1]

Molecular Weight: 220.23 g/mol

The structure, depicted below, features a benzaldehyde core substituted with a nitro group at the 5-position and a pyrrolidine ring at the 2-position. The electron-withdrawing nature of the nitro group and the electron-donating character of the pyrrolidinyl moiety create a unique electronic environment that influences the molecule's reactivity and potential biological activity.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. The following table summarizes the key physicochemical parameters of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde.

| Property | Value | Source |

| Appearance | Orange solid | [2] |

| Melting Point | Not explicitly reported for the pyrrolidine derivative, but the analogous 5-Nitro-2-(piperidin-1-yl)benzaldehyde has a melting point of 388 K (115 °C). | [2] |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide. | General chemical principles |

| Purity | Commercially available with purities typically around 95%. |

Synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde: A Detailed Experimental Protocol

The synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method is widely employed for the formation of aryl-amine bonds, particularly when the aromatic ring is activated by electron-withdrawing groups, such as the nitro group in this case.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism involves the attack of a nucleophile (pyrrolidine) on an electron-deficient aromatic ring, leading to the displacement of a leaving group (typically a halide). The presence of the nitro group para to the leaving group is crucial as it stabilizes the intermediate Meisenheimer complex, thereby facilitating the reaction.

Experimental Workflow

The following diagram illustrates the synthetic workflow for the preparation of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde.

Caption: Synthetic workflow for 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde.

Step-by-Step Methodology

This protocol is adapted from the reported synthesis of the analogous piperidinyl derivative and the crystal structure report of the target compound.[1][2]

Materials:

-

2-Chloro-5-nitrobenzaldehyde

-

Pyrrolidine

-

Ethanol (absolute)

-

Sodium hydrogenocarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2-chloro-5-nitrobenzaldehyde (1.0 equivalent) in absolute ethanol, add pyrrolidine (1.5 equivalents) and sodium hydrogenocarbonate (1.5 equivalents). The sodium hydrogenocarbonate acts as a base to neutralize the hydrochloric acid formed during the reaction.

-

Reaction: The mixture is heated to reflux and stirred for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Extraction: The residue is dissolved in dichloromethane and washed with water to remove any inorganic salts. The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

Purification: The solvent is evaporated from the organic layer to yield the crude product. The crude product is then purified by flash chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent.[2]

-

Isolation: The fractions containing the pure product are combined, and the solvent is removed to afford 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde as an orange solid. A yield of 72.31% has been reported for this synthesis.[1]

Spectroscopic Characterization

1H NMR Spectroscopy (Predicted):

-

Aldehyde proton (-CHO): A singlet around δ 9.8-10.0 ppm.

-

Aromatic protons: Three protons in the aromatic region (δ 7.0-8.5 ppm). The proton ortho to the nitro group is expected to be the most downfield, while the proton ortho to the pyrrolidine ring will be the most upfield.

-

Pyrrolidine protons: Two sets of multiplets in the aliphatic region (δ 1.8-3.5 ppm) corresponding to the two pairs of methylene groups.

13C NMR Spectroscopy (Predicted):

-

Carbonyl carbon (-CHO): A signal in the range of δ 185-195 ppm.

-

Aromatic carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group and the carbon attached to the pyrrolidine nitrogen will show characteristic shifts.

-

Pyrrolidine carbons: Two signals in the aliphatic region (δ 25-55 ppm).

Infrared (IR) Spectroscopy (Predicted):

-

C=O stretch (aldehyde): A strong absorption band around 1690-1710 cm⁻¹.

-

N-O stretch (nitro group): Two strong absorption bands around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).

-

C-N stretch (aromatic amine): An absorption band around 1250-1350 cm⁻¹.

-

Aromatic C-H stretch: Weak bands above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Bands in the region of 2850-2960 cm⁻¹.

Mass Spectrometry (Predicted):

-

Molecular Ion (M+): A peak at m/z = 220, corresponding to the molecular weight of the compound.

-

Fragmentation: Characteristic fragmentation patterns would include the loss of the formyl group (-CHO, M-29) and cleavage of the pyrrolidine ring.

Applications in Drug Development and Medicinal Chemistry

The unique structural features of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde make it an attractive scaffold for the design and synthesis of novel therapeutic agents. Both the pyrrolidine ring and the nitroaromatic moiety are prevalent in a wide range of biologically active compounds.

The Pyrrolidine Scaffold in Pharmacology

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[3][4] Its saturated, non-planar structure allows for the creation of three-dimensional diversity, which is crucial for specific interactions with biological targets. Pyrrolidine derivatives have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer

-

Anti-inflammatory

-

Antiviral

-

Antitubercular

-

Central Nervous System (CNS) activity

The Role of the Nitroaromatic Moiety

Nitroaromatic compounds have a long history in drug discovery, particularly as antimicrobial and anticancer agents.[5] The nitro group can act as a bio-reducible functionality, leading to the formation of reactive species that can induce cellular damage in pathogens or cancer cells. Furthermore, the strong electron-withdrawing nature of the nitro group can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule.

Potential Therapeutic Applications of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde Derivatives

Given the established biological significance of its constituent moieties, derivatives of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde are promising candidates for the development of novel drugs. The aldehyde functionality serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for pharmacological screening. Potential areas of application include:

-

Anticancer Agents: The combination of a DNA-intercalating or alkylating pyrrolidine derivative with a hypoxia-activated nitroaromatic group could lead to potent and selective anticancer drugs.

-

Antimicrobial Agents: The nitro group is a key pharmacophore in several antibacterial and antiprotozoal drugs. Modification of the pyrrolidine ring could lead to new antimicrobial agents with improved efficacy and reduced resistance.

-

CNS-active Compounds: The pyrrolidine scaffold is present in many CNS-active drugs. Derivatives of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde could be explored for their potential as novel treatments for neurological and psychiatric disorders.

Conclusion

5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its straightforward synthesis via nucleophilic aromatic substitution, combined with the presence of two key pharmacophoric motifs, makes it an attractive starting material for the discovery of new therapeutic agents. Further research into the synthesis of its derivatives and their subsequent pharmacological evaluation is warranted to fully explore the potential of this promising chemical entity.

References

-

Crystal structure of 5-nitro-2-(pyrrolidin-1-yl)benzaldehyde, C11H12N2O3. (2017). Zeitschrift für Kristallographie - New Crystal Structures, 232(3). DOI:10.1515/ncrs-2016-0318. [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). Molecules. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Pharmacology, 14. [Link]

-

organic compounds. (n.d.). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Crystal structure of 5-nitro-2-(pyrrolidin-1-yl)benzaldehyde, C11H12N2O3. (2017). Zeitschrift für Kristallographie - New Crystal Structures. [Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (2022). Journal of the Iranian Chemical Society. [Link]

-

Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Fine Chemical Engineering. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the ¹³C NMR Spectroscopic Analysis of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental protocols, spectral interpretation, and the underlying chemical principles governing the spectroscopic behavior of this substituted benzaldehyde derivative.

Introduction: The Structural Significance of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde

5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is a unique organic molecule featuring a trifecta of influential functional groups on a benzene ring: a strongly electron-withdrawing nitro group, an electron-donating pyrrolidinyl substituent, and an aldehyde moiety. This distinct substitution pattern creates a complex electronic environment, making ¹³C NMR spectroscopy an indispensable tool for its structural elucidation and characterization. Understanding the precise chemical shifts of each carbon atom provides critical insights into the electronic effects at play and confirms the regiochemistry of the synthesis. A crystal structure for this compound has been reported, confirming its molecular geometry[1].

Experimental Protocol for ¹³C NMR Data Acquisition

Obtaining a high-quality ¹³C NMR spectrum is paramount for accurate structural analysis. The following protocol outlines a standardized procedure for the acquisition of such data.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 50-100 mg of crystalline 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde.

-

Solvent Selection and Dissolution: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence chemical shifts. CDCl₃ is a common choice for its versatility.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard, with its ¹³C signal calibrated to 0.00 ppm.

-

Transfer to NMR Tube: Filter the resulting solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Parameters

The following parameters are recommended for a 400 MHz (or higher field) NMR spectrometer:

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling.

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2.0 seconds between pulses is recommended to ensure proper relaxation of all carbon nuclei.

-

Acquisition Time: An acquisition time of approximately 1.5 seconds.

-

Spectral Width: A spectral width of -10 to 220 ppm to encompass all expected carbon signals.

-

Proton Decoupling: Broadband proton decoupling should be applied during the acquisition to simplify the spectrum by collapsing all carbon signals to singlets.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate signal integration and presentation.

-

Chemical Shift Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

Figure 1: Experimental workflow for ¹³C NMR analysis.

Predicted ¹³C NMR Spectral Data and Interpretation

In the absence of experimentally published data, a predicted ¹³C NMR spectrum provides a robust framework for analysis. The chemical shifts are estimated based on established substituent effects and computational models.

| Carbon Atom | Predicted Chemical Shift (ppm) | Justification |

| C=O (Aldehyde) | ~188 | The aldehyde carbonyl carbon is highly deshielded and typically appears in the 185-200 ppm region. |

| C2 (C-N) | ~155 | Strongly deshielded due to the direct attachment of the electron-donating nitrogen of the pyrrolidine ring. |

| C5 (C-NO₂) | ~145 | Deshielded by the strong electron-withdrawing nitro group. |

| C1 (C-CHO) | ~128 | The ipso-carbon attached to the aldehyde group. |

| C4 (CH) | ~125 | Influenced by both the ortho-nitro group and the meta-pyrrolidinyl group. |

| C6 (CH) | ~120 | Influenced by the ortho-pyrrolidinyl group and the meta-nitro group. |

| C3 (CH) | ~115 | Shielded by the electron-donating effect of the para-pyrrolidinyl group. |

| Pyrrolidine (α-CH₂) | ~50 | Deshielded due to proximity to the nitrogen atom. |

| Pyrrolidine (β-CH₂) | ~25 | Typical chemical shift for aliphatic carbons in a five-membered ring. |

Analysis of Substituent Effects

The predicted chemical shifts are a direct consequence of the interplay between the electronic properties of the substituents:

-

Aldehyde Group (-CHO): The carbonyl carbon is significantly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization.

-

Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both inductive and resonance effects, leading to a deshielding of the attached carbon (C5) and other carbons in the ring, particularly those ortho and para to it.

-

Pyrrolidinyl Group (-N(CH₂)₄): The nitrogen atom is a strong electron-donating group through resonance, which increases the electron density at the ortho and para positions. This leads to a shielding (upfield shift) of C3 and C6, and a deshielding of the directly attached C2.

The interplay of these effects results in a unique and predictable ¹³C NMR spectrum that serves as a fingerprint for the molecule.

Figure 2: Influence of substituent electronic effects on the ¹³C NMR spectrum.

Conclusion

The ¹³C NMR spectrum of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is a powerful diagnostic tool for its structural verification. Through a combination of standardized experimental protocols and a thorough understanding of substituent-induced chemical shift effects, a detailed and accurate interpretation of the spectrum can be achieved. This guide provides the foundational knowledge for researchers to confidently acquire and analyze the ¹³C NMR data for this and structurally related compounds, ensuring the integrity of their chemical research and development endeavors.

References

-

N'gouan, A. J., Mansilla-Koblavi, F., Timotou, A., Adjou, A., & Tenon, J. A. (2017). Crystal structure of 5-nitro-2-(pyrrolidin-1-yl)benzaldehyde, C11H12N2O3. Zeitschrift für Kristallographie - New Crystal Structures, 232(3), 463–464. [Link]

Sources

Mass spectrometry fragmentation of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document elucidates the predictable fragmentation pathways of this multifunctional molecule under mass spectrometric conditions. By dissecting the influence of the aromatic nitro group, the aldehyde function, and the pyrrolidine moiety, we present a predictive framework for its structural characterization. This guide includes detailed mechanistic explanations, a robust experimental protocol for acquiring mass spectra, and visual representations of the fragmentation cascades to facilitate a deeper understanding of this compound's gas-phase ion chemistry.

Introduction: Structural Context and Analytical Imperative

5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is a substituted aromatic compound featuring three key functional groups that dictate its chemical reactivity and, consequently, its mass spectrometric fragmentation:

-

Aromatic Nitro Group: A strong electron-withdrawing group that influences the electron density of the benzene ring and provides characteristic fragmentation signatures.

-

Benzaldehyde Moiety: The aldehyde group is a primary site for specific cleavage reactions, such as the loss of a hydrogen radical or the entire formyl group.

-

Pyrrolidine Substituent: A basic, saturated heterocyclic amine whose presence significantly directs fragmentation, often leading to dominant, charge-retaining fragments.

The accurate structural elucidation of such molecules is paramount in pharmaceutical development, metabolite identification, and impurity profiling. Mass spectrometry (MS), particularly when coupled with chromatographic separation (GC-MS or LC-MS), stands as a powerful tool for this purpose. Understanding the intrinsic fragmentation patterns is crucial for interpreting the resultant mass spectra, enabling confident identification and differentiation from structurally similar compounds. This guide synthesizes established fragmentation principles of related chemical classes to construct a detailed and predictive analysis of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde.

Predicted Fragmentation Pathways and Mechanistic Rationale

Upon ionization, typically via Electron Ionization (EI) or Electrospray Ionization (ESI), the molecular ion ([M]•⁺ or [M+H]⁺) of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde (Molecular Weight: 220.23 g/mol ) is formed. The subsequent fragmentation is a competitive process governed by the relative stabilities of the resulting fragment ions and neutral losses. The pathways are driven by the distinct functionalities within the molecule.

Fragmentation Driven by the Pyrrolidine Moiety

For compounds containing a basic nitrogen moiety like pyrrolidine, fragmentation is often dominated by pathways involving this group.[1] The nitrogen atom can stabilize an adjacent positive charge, making α-cleavage a highly favored process.

-

Neutral Loss of the Pyrrolidine Ring: A common and often dominant fragmentation pathway for α-pyrrolidinophenone derivatives involves the neutral loss of the pyrrolidine molecule.[2][3] This results in a highly stabilized fragment ion.

-

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pattern for amines.[4] This leads to the formation of a stable iminium ion.

Fragmentation of the Benzaldehyde Core

Aromatic aldehydes exhibit well-documented fragmentation patterns. The molecular ion peak for aromatic aldehydes is typically strong.[5]

-

Loss of a Hydrogen Radical ([M-1]⁺): A primary fragmentation pathway for aldehydes is the cleavage of the aldehydic C-H bond, resulting in a stable acylium ion at m/z 219.[6][7][8][9]

-

Loss of the Formyl Radical ([M-29]⁺): Cleavage of the bond between the aromatic ring and the carbonyl group leads to the loss of the CHO radical (29 Da), generating an ion at m/z 191.[9][10] This can be followed by the loss of CO (28 Da) to produce the phenyl cation.[5][8]

Fragmentation Involving the Nitro Group

Aromatic nitro compounds display characteristic fragmentation patterns involving the nitro group itself.

-

Loss of Nitrogen Dioxide ([M-46]⁺): A principal degradation pathway is the loss of a •NO₂ radical (46 Da), which would yield a fragment ion at m/z 174.[6]

-

Loss of Nitric Oxide ([M-30]⁺): The molecular ion can also lose a neutral molecule of nitric oxide (NO, 30 Da), particularly when an "ortho effect" is possible, leading to a fragment at m/z 190.[11] The proximity of the pyrrolidine and aldehyde groups may facilitate rearrangements that promote this loss.

The interplay of these pathways dictates the final appearance of the mass spectrum. The relative abundance of each fragment ion will depend on the ionization method and the energy applied during fragmentation (e.g., collision energy in MS/MS).

Summary of Key Predicted Fragments

The following table summarizes the major predicted fragment ions for 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde.

| m/z | Proposed Ion Structure | Neutral Loss | Description of Fragmentation Pathway |

| 220 | [C₁₁H₁₂N₂O₃]⁺• | - | Molecular Ion (M⁺•) |

| 219 | [C₁₁H₁₁N₂O₃]⁺ | H• | Loss of a hydrogen radical from the aldehyde group (α-cleavage).[6][8] |

| 191 | [C₁₀H₁₁N₂O₂]⁺ | CHO• | Loss of the formyl radical from the benzaldehyde moiety.[9][10] |

| 174 | [C₁₁H₁₂N₁O₁]⁺• | NO₂• | Loss of the nitro group as a nitrogen dioxide radical.[6] |

| 150 | [C₇H₄NO₂]⁺ | C₄H₈N• | Cleavage of the C-N bond, with loss of the pyrrolidine radical. |

| 70 | [C₄H₈N]⁺ | C₇H₄NO₃• | Formation of the pyrrolidinyl cation via cleavage of the C-N bond. |

Visualizing the Fragmentation Cascade

To better illustrate the relationships between the molecular ion and its primary fragments, the following fragmentation pathway is presented using Graphviz.

Caption: Primary fragmentation pathways of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde.

A key secondary fragmentation pathway involves the ion at m/z 191, which can subsequently lose the nitro group or undergo further degradation.

Caption: Secondary fragmentation of the [M-CHO]⁺ ion.

Experimental Protocol: Acquiring the Mass Spectrum

This section outlines a standardized methodology for the analysis of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for volatile and semi-volatile compounds. For less volatile samples or to avoid thermal degradation, LC-MS with ESI would be the preferred method.

Instrumentation

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard energy that produces reproducible, library-searchable spectra.[12]

Materials and Reagents

-

Sample: 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde, 1 mg/mL solution.

-

Solvent: Dichloromethane or Ethyl Acetate (HPLC or GC grade).

-

Carrier Gas: Helium (99.999% purity).

GC-MS Parameters

| Parameter | Setting | Rationale |

| GC Inlet | Split/Splitless | To handle a wide range of sample concentrations. |

| Inlet Temperature | 250 °C | Ensures complete volatilization without thermal degradation. |

| Injection Volume | 1 µL | Standard volume for good sensitivity. |

| Carrier Gas Flow | 1.2 mL/min (Constant Flow) | Provides optimal chromatographic resolution. |

| GC Column | ||

| Type | HP-5ms (30 m x 0.25 mm, 0.25 µm) | A common, robust column for general-purpose analysis. |

| Oven Program | Initial: 100 °C (hold 1 min) | Ensures focusing of the analyte at the head of the column. |

| Ramp: 15 °C/min to 280 °C | Provides good separation from potential impurities. | |

| Final Hold: 5 min at 280 °C | Ensures elution of all components. | |

| Mass Spectrometer | ||

| Ion Source Temp. | 230 °C | Standard temperature to maintain ion formation efficiency.[12] |

| Quadrupole Temp. | 150 °C | Standard temperature for stable mass analysis.[12] |

| Mass Range | m/z 40-350 | Covers the molecular ion and all expected major fragments. |

| Scan Mode | Full Scan | For qualitative analysis and identification of all fragment ions. |

Data Analysis

-

Peak Identification: Identify the chromatographic peak corresponding to the target compound based on its retention time.

-

Spectrum Extraction: Extract the mass spectrum from the apex of the identified peak.

-

Interpretation: Compare the observed fragment ions and their relative abundances with the predicted fragmentation pathways outlined in Section 2. The presence of the molecular ion at m/z 220 and key fragments at m/z 219, 191, and 174 would provide strong evidence for the compound's identity.

Conclusion

The mass spectrometric fragmentation of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is a predictable process governed by the established gas-phase ion chemistry of its constituent functional groups. The primary fragmentation events are anticipated to be the loss of a hydrogen radical (M-1), the formyl radical (M-29), the nitro group (M-46), and cleavages involving the pyrrolidine ring. By understanding these competing pathways, researchers can confidently interpret mass spectral data to confirm the structure of this molecule, identify it in complex mixtures, and distinguish it from related isomers or impurities. The experimental protocol provided herein offers a robust starting point for obtaining high-quality, interpretable mass spectra for this class of compounds.

References

- In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectra. American Chemical Society.

- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionis

- Lecture 25 : Mass and Infrared Spectrocopies. NPTEL Archive.

- Negative-ion mass spectra recorded from four nitro compounds by a...

- Mass Spectrometry: Fragment

- Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Science Publishing.

- Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane.

- Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry. PubMed.

- Mass fragmentation of Carbonyl compounds(spectral analysis). Slideshare.

- Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identific

- MASS SPECTROMETRY: FRAGMENTATION P

- GCMS Section 6.11.4. Whitman People.

- ESI product ion mass spectrum of pyrrolidine ring opened...

- Mass Spectrometry - Fragmentation P

- C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions... Doc Brown's Chemistry.

- Fragment

- Application Note: Mass Spectrometry Fragmentation Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde. Benchchem.

- Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic c

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. archive.nptel.ac.in [archive.nptel.ac.in]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. Mass fragmentation of Carbonyl compounds(spectral analysis) | PPTX [slideshare.net]

- 8. GCMS Section 6.11.4 [people.whitman.edu]

- 9. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. scribd.com [scribd.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Predicted Spectroscopic Profile of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive, computationally-derived spectroscopic profile for the novel compound 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde. In the landscape of drug discovery and materials science, the rapid and accurate characterization of new chemical entities is paramount. This document leverages modern computational chemistry techniques, primarily Density Functional Theory (DFT), to predict the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The methodologies herein are detailed to provide researchers, scientists, and drug development professionals with a robust framework for understanding and verifying the structure of this and related molecules. By explaining the causality behind computational choices and grounding predictions in established spectroscopic principles, this guide serves as both a predictive dataset and an educational tool.

Introduction: The Need for Predictive Spectroscopy

5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde is a molecule of interest due to its unique combination of functional groups: an electron-withdrawing nitro group, an electron-donating pyrrolidine ring, and a reactive aldehyde moiety. This arrangement makes it a potentially valuable intermediate in the synthesis of complex heterocyclic systems and pharmacologically active agents.

Before embarking on costly and time-consuming synthesis and purification, computational modeling offers an invaluable preliminary step. The prediction of spectroscopic data through quantum chemical methods has become a cornerstone of modern structural elucidation.[1][2] Techniques such as Density Functional Theory (DFT) allow for the in silico determination of molecular geometries and electronic properties, which in turn can be used to generate highly accurate theoretical spectra.[2][3] This guide provides such a predictive analysis, offering a powerful tool for researchers to confirm the identity of their synthetic products and to understand the electronic structure of this molecule.

Molecular Structure and Atom Numbering

The foundational step for any spectroscopic prediction is the determination of the molecule's stable three-dimensional structure. The structure of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde was established, and atoms are numbered as illustrated below for unambiguous assignment in the subsequent spectral tables.

Caption: Molecular structure and atom numbering scheme.

Computational Methodology: A Self-Validating Protocol

The accuracy of predicted spectra is critically dependent on the computational protocol. The workflow described below is designed to be a self-validating system, employing widely accepted and benchmarked theoretical levels.

Experimental Protocol: Computational Spectroscopy

-

Conformational Analysis & Geometry Optimization:

-

The initial 3D structure of the molecule is generated.

-

A conformational search is performed to identify low-energy conformers.

-

Each conformer is then subjected to full geometry optimization to find its energetic minimum. This is a crucial step as NMR chemical shifts and vibrational frequencies are sensitive to molecular geometry.

-

Rationale: This ensures that the subsequent calculations are performed on the most stable, and therefore most populated, conformation of the molecule.

-

Level of Theory: B3LYP functional with the 6-31G(d) basis set.[4]

-

-

NMR Chemical Shift Calculation:

-

The Gauge-Including Atomic Orbital (GIAO) method is employed on the optimized geometry.[5][6]

-

Rationale: The GIAO method is the gold standard for calculating isotropic magnetic shielding tensors, which are essential for predicting NMR chemical shifts with high accuracy.[7]

-

Level of Theory: mPW1PW91 functional with the 6-31G(d,p) basis set is used for a balance of accuracy and computational cost.[7]

-

Referencing: Calculated absolute shielding values (σ) are converted to chemical shifts (δ) relative to a Tetramethylsilane (TMS) standard, calculated at the identical level of theory, using the equation: δ_sample = σ_TMS - σ_sample.

-

-

IR Frequency Calculation:

-

Vibrational frequencies and their corresponding intensities are calculated for the optimized structure.

-

Rationale: This calculation solves for the harmonic vibrational modes of the molecule, which correspond to the absorption bands in an IR spectrum.

-

Level of Theory: B3LYP functional with the 6-311G(d,p) basis set.[8]

-

Correction: A scaling factor (typically ~0.96-0.98 for B3LYP) is applied to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the harmonic approximation.[8]

-

Caption: Workflow for computational spectroscopy.

Predicted Spectroscopic Data

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is characterized by a highly deshielded aldehyde proton and distinct signals for the aromatic and pyrrolidine rings.

| Atom(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| H12 (CHO) | 10.15 | Singlet (s) | Strongly deshielded by the anisotropic effect of the C=O bond and the electron-withdrawing nature of the aldehyde group. |

| H4 | 8.65 | Doublet (d) | Ortho to the strongly electron-withdrawing nitro group, resulting in significant deshielding. |

| H6 | 8.10 | Doublet of doublets (dd) | Meta to the nitro group and ortho to the aldehyde group, both contributing to its downfield shift. |

| H3 | 7.05 | Doublet (d) | Ortho to the electron-donating pyrrolidine group, leading to a more upfield (shielded) position relative to other aromatic protons. |

| H8, H10 (α-CH₂) | 3.50 | Multiplet (m) | Protons on carbons directly attached to the nitrogen are deshielded. |

| H9, H11 (β-CH₂) | 2.05 | Multiplet (m) | Protons on the β-carbons of the pyrrolidine ring are in a more typical aliphatic region. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon spectrum shows a clear separation between the sp² (aromatic and carbonyl) and sp³ (aliphatic) regions.

| Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C7 (CHO) | 190.5 | The carbonyl carbon is the most deshielded due to the electronegativity of the oxygen atom. |

| C1 | 158.0 | Ipso-carbon attached to the electron-donating nitrogen atom, shifted significantly downfield. |

| C4 | 145.0 | Ipso-carbon attached to the nitro group. |

| C2 | 135.5 | Aromatic carbon ortho to the aldehyde. |

| C5 | 128.0 | Aromatic carbon meta to the pyrrolidine group. |

| C6 | 124.0 | Aromatic carbon ortho to the pyrrolidine group. |

| C3 | 115.0 | Aromatic carbon shielded by the donating effect of the pyrrolidine nitrogen. |

| C8, C10 (α-C) | 52.5 | Carbons directly bonded to nitrogen are deshielded compared to other aliphatic carbons. |

| C9, C11 (β-C) | 25.0 | Standard aliphatic carbon chemical shift. |

Predicted Infrared (IR) Spectrum

The IR spectrum is predicted to show strong, characteristic absorptions corresponding to the key functional groups present in the molecule.

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2980-2850 | Medium | Aliphatic C-H Stretch (Pyrrolidine) |

| ~2820, ~2720 | Weak | Aldehyde C-H Stretch (Fermi Doublet)[9] |

| ~1705 | Strong | C=O Stretch (Aldehyde)[9][10] |

| ~1595, ~1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1525 | Strong | Asymmetric NO₂ Stretch[10] |

| ~1345 | Strong | Symmetric NO₂ Stretch[10] |

| ~1250 | Strong | Aromatic C-N Stretch |

Predicted Mass Spectrum (Electron Ionization)

The mass spectrum provides information on the molecular weight and the stability of different fragments of the molecule.

-

Molecular Formula: C₁₁H₁₂N₂O₃

-

Predicted Exact Mass: 220.0848 g/mol

-

Molecular Ion Peak [M]⁺•: m/z = 220

Plausible Fragmentation Pathways:

The fragmentation of 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde under electron ionization (EI) is expected to be directed by its functional groups.

-

Loss of Aldehyde Moiety: A common fragmentation for benzaldehydes is the loss of the formyl radical (•CHO) or carbon monoxide (CO) after hydrogen rearrangement.

-

[M - H]⁺ → m/z 219

-

[M - CHO]⁺ → m/z 191[11]

-

-

Nitro Group Fragmentation: Nitroaromatics can lose the nitro group (•NO₂) or nitric oxide (•NO).

-

[M - NO₂]⁺ → m/z 174

-

[M - NO]⁺• → m/z 190[12]

-

-

Pyrrolidine Ring Fragmentation: α-cleavage is expected, where the bond between the α- and β-carbons of the pyrrolidine ring breaks, leading to a stable, nitrogen-containing cation.

Caption: Plausible EI-MS fragmentation pathways.

Conclusion

This guide presents a detailed, computationally predicted spectroscopic dataset for 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde. The provided ¹H NMR, ¹³C NMR, IR, and MS data are based on robust DFT calculations and established theoretical principles. This information serves as a powerful predictive baseline for any researcher working on the synthesis or application of this molecule. The convergence of computational chemistry and experimental science accelerates the pace of discovery, and predictive guides like this one are essential tools in the modern scientist's arsenal, enabling more efficient and informed research and development.[2]

References

-

Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. National Institutes of Health (NIH). [Link]

-

Computational NMR Prediction: A Microreview. Corin Wagen. [Link]

-

A computational protocol for 15N NMR parameter prediction in aqueous peptide ensembles using optimized DFT methods. RSC Publishing. [Link]

-

Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. ACS Publications. [Link]

-

Calculating Nuclear Magnetic Resonance Chemical Shifts from Density Functional Theory: A Primer. ResearchGate. [Link]

-

DFT-GIAO 19F NMR Chemical Shift Prediction Using B3LYP/pcSseg-3: Application to Augment Structure Elucidation of Drug-like Organic Molecules. ACS Publications. [Link]

-

Machine learning in computational NMR-aided structural elucidation. Frontiers. [Link]

-

Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. ACS Publications. [Link]

-

Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. ACS Publications. [Link]

-

IR Spectrum Prediction. Protheragen. [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Springer. [Link]

-

Molecular Structure Prediction Using Infrared Spectra. Stanford University. [Link]

-

Is There a Simple Way to Reliable Simulations of Infrared Spectra of Organic Compounds?. MDPI. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

IR spectrum predictor software. Reddit. [Link]

-

Infrared Spectroscopy. Chemistry LibreTexts. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

5-Nitro-2-(2-(pyrrolidin-1-yl)ethoxy)benzaldehyde. PubChem. [Link]

-

Benzaldehyde, 2-nitro-. NIST WebBook. [Link]

-

GC–MS spectra of the product p-nitrobenzaldehyde showed molecular ion... ResearchGate. [Link]

-

5-Nitro-2-(piperidin-1-yl)benzaldehyde. ResearchGate. [Link]

-

Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. CORE. [Link]

-

C7H6O C6H5CHO infrared spectrum of benzaldehyde. Doc Brown's Chemistry. [Link]

-

Part 21: Mass Spectrometry - Fragmentation and Interpretation. YouTube. [Link]

-

Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. [Link]

-